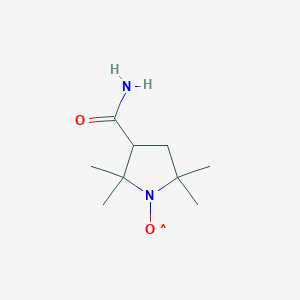

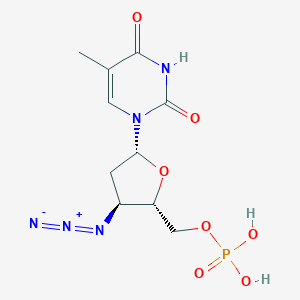

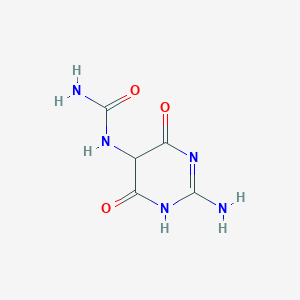

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrole and pyrrolidine derivatives involves innovative methods, such as one-pot syntheses and reactions under specific conditions. For example, a one-pot two-step protocol has been developed for synthesizing 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, demonstrating a general method yielding a diverse range of 2-acetyl-1H-pyrroles in good to high yields (Kanova et al., 2021). Additionally, the formation of novel 1,2,3,4-tetrasubstituted 3-pyrrolines via cyclization of γ-halo-β-ketoesters with aromatic amines and aldehydes in methanol has been reported, showing the versatility in pyrrolidine synthesis (Cekavicus et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives reveals centrosymmetric arrangements and specific bonding interactions. For instance, a study on tetrabutyl-tetramethyl-bis(3-nitrophenyl)porphyrinogen methanol disolvate highlights the pyrrole rings' arrangement and the inclusion of methanol molecules in the tetrapyrole cavity through hydrogen bonding and O—H⋯π interactions (Boyd et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving pyrrole and pyrrolidine derivatives demonstrate a range of functionalities and reactivities. For example, the photoinduced addition of methanol to certain pyrrolidine derivatives has been explored, leading to novel compounds with potential for further transformation (Drew et al., 1999).

Physical Properties Analysis

While specific physical properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol are not directly reported, related studies on pyrrolidine derivatives provide insights into their characteristics. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives have attracted attention due to their presence in nature and valuable biological activities, indicating the importance of understanding their physical properties (Nguyen & Dai, 2023).

Chemical Properties Analysis

The chemical properties of pyrrole and pyrrolidine derivatives are diverse, reflecting their wide range of applications. Studies on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings provide detailed insights into their chemical behavior, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Applications De Recherche Scientifique

-

Proteomics Research

- Field : Biochemistry

- Application : This compound is a specialty product used in proteomics research .

- Method : The specific methods of application or experimental procedures would depend on the particular proteomics study being conducted. Unfortunately, the exact details are not provided in the source .

- Results : The outcomes of these studies would also depend on the specific research goals. The source does not provide any quantitative data or statistical analyses .

-

Spin-Label Studies

- Field : Physical Chemistry

- Application : This compound is used as a spin-label analog .

- Method : Spin-labeling is a technique used in physical chemistry to study the dynamics and structure of molecules. The compound would be attached to the molecule of interest, and its behavior under an applied magnetic field would be studied .

- Results : The results of these studies can provide valuable information about the molecule’s structure and dynamics .

-

Simulation of Overhauser Dynamic Nuclear Polarization Signal

- Field : Physical Chemistry

- Application : This compound can be used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal .

- Method : The compound would be attached to the molecule of interest, and its behavior under an applied magnetic field would be studied .

- Results : The results of these studies can provide valuable information about the molecule’s structure and dynamics .

-

Synthesis of Nitroxide Based Polyethers

- Field : Organic Chemistry

- Application : This compound can be used as a starting material in the synthesis of nitroxide based polyethers possessing charge transport properties .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Unfortunately, the exact details are not provided in the source .

- Results : The outcomes of these studies would also depend on the specific research goals. The source does not provide any quantitative data or statistical analyses .

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-8(14)12-10(2,3)6-9(7-13)11(12,4)5/h6,13H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLNEXRLQPVSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C=C(C1(C)C)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398911 | |

| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |

CAS RN |

244641-21-2 | |

| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

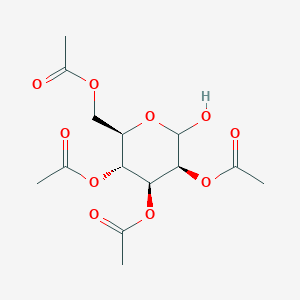

![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)

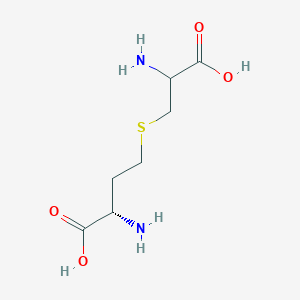

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)